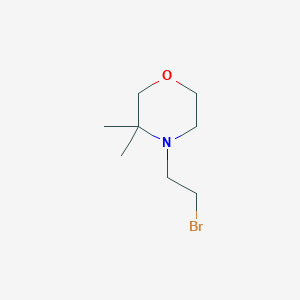

4-(2-bromoethyl)-3,3-dimethylmorpholine

Description

Properties

Molecular Formula |

C8H16BrNO |

|---|---|

Molecular Weight |

222.12 g/mol |

IUPAC Name |

4-(2-bromoethyl)-3,3-dimethylmorpholine |

InChI |

InChI=1S/C8H16BrNO/c1-8(2)7-11-6-5-10(8)4-3-9/h3-7H2,1-2H3 |

InChI Key |

KOMNTJCUYJTVIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCCN1CCBr)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoethyl)-3,3-dimethylmorpholine typically involves the reaction of 3,3-dimethyl-morpholine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the ethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of electrochemical bromination techniques can also be employed to minimize waste and improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-bromoethyl)-3,3-dimethylmorpholine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Elimination Reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide are used in solvents like ethanol or dimethylformamide (DMF).

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Elimination Reactions: Alkenes are the primary products.

Oxidation and Reduction Reactions: Various oxidized or reduced morpholine derivatives are formed.

Scientific Research Applications

4-(2-bromoethyl)-3,3-dimethylmorpholine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 4-(2-bromoethyl)-3,3-dimethylmorpholine involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to the inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Substituent Position : The position of the bromoethyl group significantly impacts reactivity. In Benzyl 2-bromoethyl ether (CAS 1462-37-9), the bromoethyl moiety facilitates alkylation reactions, whereas in morpholine derivatives, it may enhance binding to biological targets.

- Morpholine Ring Modifications :

Physical and Chemical Properties

- Melting Points : 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one melts at 153–155°C, reflecting crystalline stability due to hydrogen bonding.

- Reactivity : Bromoethyl groups in ethers (e.g., Benzyl 2-bromoethyl ether) undergo SN2 reactions, whereas morpholine derivatives may exhibit dual reactivity (nucleophilic N and electrophilic Br).

Q & A

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for proposed pathways (e.g., nucleophilic substitution vs. elimination). Software like Gaussian or ORCA can model transition states, while molecular docking predicts interactions with biological targets (e.g., fungal enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.